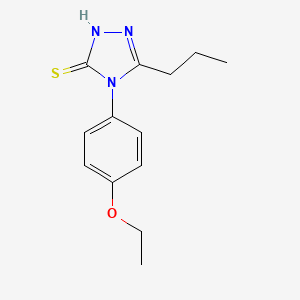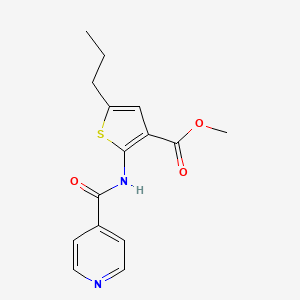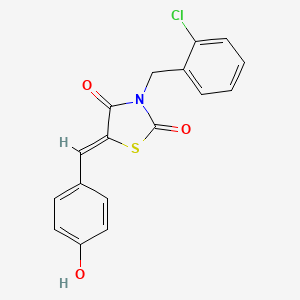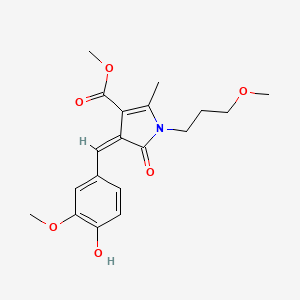
4-(4-ethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
説明
1,2,4-Triazoles are a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. They have been extensively studied due to their diverse range of biological activities and their utility in various chemical reactions.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions, starting from thiosemicarbazides or hydrazides and utilizing various reagents to introduce different substituents on the triazole ring. For example, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione was characterized using spectral techniques and quantum chemical calculations (Koparır et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-triazoles reveals their conformational flexibility and electronic properties. Density functional theory (DFT) calculations can predict molecular geometry, vibrational frequencies, and nonlinear optical properties, providing insights into the stability and reactivity of these compounds.
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, to yield a wide array of functionalized compounds. These reactions enable the synthesis of compounds with potential biological and pharmacological applications.
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. X-ray crystallography can provide detailed information on the crystalline structure of these compounds (Ding et al., 2008).
科学的研究の応用
Synthesis and Antimicrobial Activities
This compound is a part of a family of novel 1,2,4-triazole derivatives synthesized for their potential antimicrobial activities. Researchers have focused on the synthesis of such derivatives to evaluate their effectiveness against various microorganisms. The antimicrobial screening of these compounds has shown that some possess significant activities against specific test organisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Crystal Structure Analysis
The crystal structure of related triazole compounds has been studied to understand their molecular geometry and potential applications in material science and medicinal chemistry. Such analyses provide insights into the molecular interactions and stability of these compounds, which is crucial for their application in various fields (Ding et al., 2008).
Corrosion Inhibition
Some derivatives of 1,2,4-triazole have been investigated for their corrosion inhibition properties on different metals in various acidic environments. These studies are essential for industrial applications where metal preservation is critical. The efficiency of these inhibitors is examined through weight loss measurements, electrochemical methods, and surface analysis, showing promising results in protecting metals from corrosion (Yadav et al., 2013).
Synthesis and Properties of Heterocyclic Compounds
Research on triazole derivatives also extends to the synthesis and study of their properties, aiming to explore their pharmacological potential. The introduction of triazole and other heterocyclic fragments into new compounds can significantly influence their biological activity, making them candidates for further drug development and study in various biological applications (Fedotov et al., 2022).
Molecular Docking Studies
Triazole derivatives have been subjected to molecular docking studies to assess their potential as inhibitors against specific biological targets. Such studies help in the rational design of new compounds with enhanced biological activities, providing a basis for the development of novel therapeutic agents (Karayel, 2021).
特性
IUPAC Name |
4-(4-ethoxyphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-5-12-14-15-13(18)16(12)10-6-8-11(9-7-10)17-4-2/h6-9H,3-5H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLFRFWGKXJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)
![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)
![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)
![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)